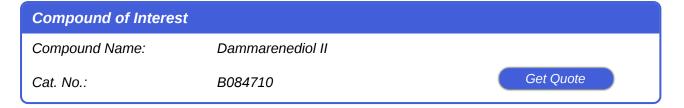


Application of CRISPR/Cas9 for Genome Editing in Dammarenediol-II Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol-II is a tetracyclic triterpenoid that serves as a key precursor for the synthesis of various bioactive ginsenosides, which have significant pharmacological value. The heterologous production of Dammarenediol-II in microbial hosts, particularly Saccharomyces cerevisiae, offers a promising and sustainable alternative to extraction from plant sources. Metabolic engineering strategies are crucial for optimizing yields, and the CRISPR/Cas9 system has emerged as a powerful tool for precise and efficient genome editing in these production strains. This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 to enhance Dammarenediol-II production in yeast.

Core Concepts and Applications

The central strategy for increasing Dammarenediol-II production in yeast involves redirecting the metabolic flux from competing pathways towards the desired product. In S. cerevisiae, the native ergosterol biosynthesis pathway competes for the common precursor, 2,3-oxidosqualene. The enzyme lanosterol synthase, encoded by the ERG7 gene, converts 2,3-oxidosqualene to lanosterol, the first step in ergosterol synthesis. By using CRISPR interference (CRISPRi) to downregulate the expression of ERG7, more 2,3-oxidosqualene can be channeled into the heterologous Dammarenediol-II synthesis pathway.[1][2][3]



Furthermore, CRISPR/Cas9 can be employed for the multi-copy integration of key pathway genes, such as the Dammarenediol-II synthase (DS), to boost the conversion of 2,3-oxidosqualene to Dammarenediol-II.[4][5] Overexpression of rate-limiting enzymes in the upstream mevalonate (MVA) pathway can also increase the overall precursor supply.[6][7]

Data Presentation: Enhancing Dammarenediol-II Production via CRISPRi

The following table summarizes the quantitative impact of CRISPRi-mediated downregulation of the ERG7 gene on the production of Dammarenediol-II and its downstream derivative, protopanaxadiol (PPD), in engineered S. cerevisiae strains. The data is adapted from a study by Lim et al. (2021).[1][2][3]

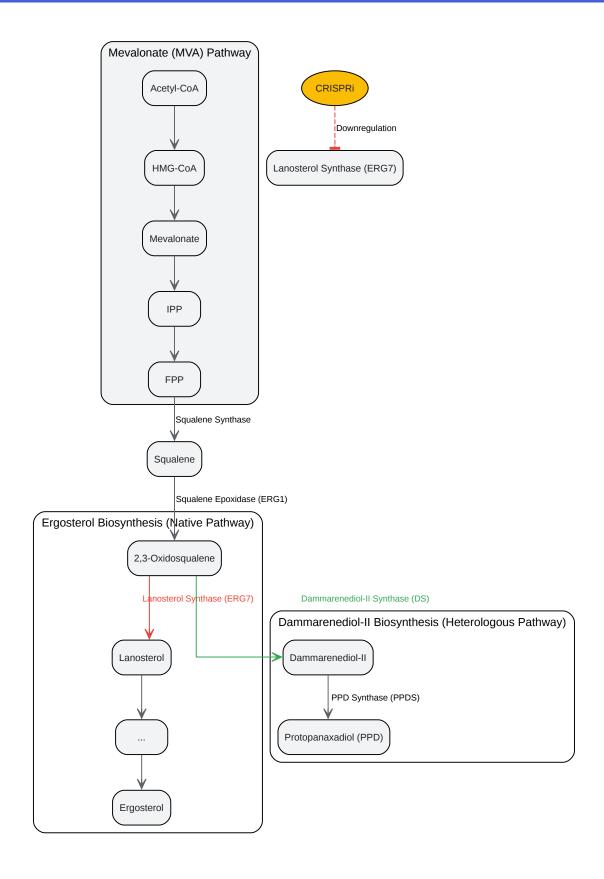
Strain ID	Genotype Modification	Dammarenediol-II (mg/L)	Protopanaxadiol (PPD) (mg/L)
PPD-A3	Base PPD-producing strain	1.1	2.2
PPD-A3-sgRNA1	PPD-A3 + CRISPRi targeting ERG7 promoter (sgRNA1)	1.8	6.4
PPD-A3-sgRNA2	PPD-A3 + CRISPRi targeting ERG7 promoter (sgRNA2)	1.9	7.9
PPD-A3-sgRNA3	PPD-A3 + CRISPRi targeting ERG7 promoter (sgRNA3)	2.5	5.0
PPD-A3-sgRNA4	PPD-A3 + CRISPRi targeting ERG7 promoter (sgRNA4)	3.5	18.2
PPD-A3-sgRNA5	PPD-A3 + CRISPRi targeting ERG7 promoter (sgRNA5)	4.8	31.6



Data represents production titers after 48 hours of shake-flask fermentation.

Signaling Pathways and Experimental Workflows
Dammarenediol-II Biosynthetic Pathway and Competing
Ergosterol Pathway



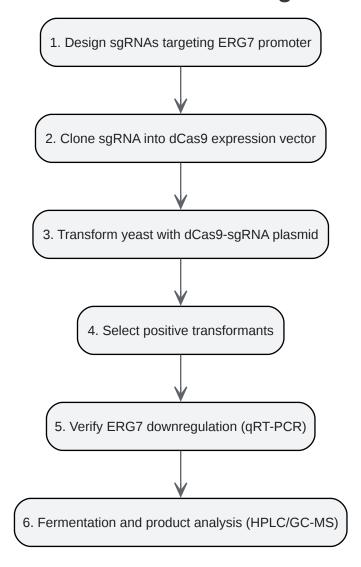


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Caption: Metabolic pathways for Dammarenediol-II and ergosterol synthesis.



CRISPRi Workflow for ERG7 Downregulation

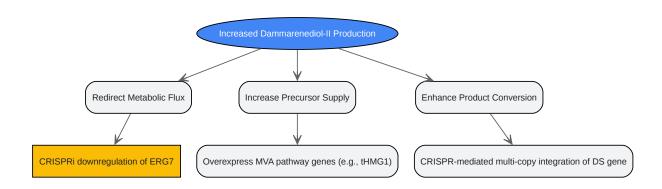


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Caption: Experimental workflow for CRISPRi-mediated gene downregulation.

Logical Relationship for Enhancing Dammarenediol-II Production





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Caption: Strategies for improving Dammarenediol-II production.

Experimental Protocols Protocol 1: CRISPRi-mediated Downregulation of ERG7

This protocol is adapted from established yeast CRISPRi methodologies and specific findings related to protopanaxadiol production.[1][2][3]

- 1. sgRNA Design and Vector Construction: a. Design 20-bp sgRNA sequences targeting the promoter region of the ERG7 gene. Online tools such as CHOPCHOP or Benchling can be used for sgRNA design, selecting for high on-target scores and low off-target potential.[8] b. Synthesize complementary oligonucleotides for the chosen sgRNA sequence with appropriate overhangs for cloning. c. Anneal the oligonucleotides to form a double-stranded DNA insert. d. Ligate the annealed insert into a yeast expression vector co-expressing a catalytically inactive Cas9 (dCas9) and the sgRNA cassette. A common setup involves a plasmid with a constitutive promoter (e.g., TDH3) driving dCas9 expression and another promoter (e.g., SNR52) for the sgRNA.
- 2. Yeast Transformation: a. Prepare competent S. cerevisiae cells of the Dammarenediol-II producing strain using the Lithium Acetate/Single-Stranded Carrier DNA/PEG method.[8] b. Cotransform the competent cells with the dCas9-sgRNA plasmid. c. Plate the transformation mixture on selective media (e.g., synthetic complete medium lacking uracil for a URA3 selectable marker) and incubate at 30°C for 2-3 days until colonies appear.



- 3. Verification of Transformants: a. Pick individual colonies and grow them in liquid selective media. b. Isolate total RNA from the cultures. c. Perform quantitative real-time PCR (qRT-PCR) to quantify the mRNA levels of the ERG7 gene, using a housekeeping gene (e.g., ACT1) for normalization. Compare the expression levels to the parent strain to confirm downregulation.
- 4. Fermentation and Metabolite Analysis: a. Inoculate the verified engineered strains into appropriate fermentation media. b. After a set fermentation period (e.g., 48-72 hours), harvest the culture. c. Extract the metabolites from the yeast cells, for example, using an alkaline lysis method followed by organic solvent extraction. d. Analyze the concentration of Dammarenediol-II and other relevant metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: CRISPR/Cas9-mediated Multi-copy Integration of Dammarenediol-II Synthase (DS)

This protocol is based on methods for multiplexed and multi-copy gene integration in yeast.[4] [5][9]

- 1. Design of gRNA and Donor DNA: a. Design a gRNA that targets a repetitive element in the yeast genome, such as the delta (δ) sites, to facilitate multi-copy integration.[9] b. Prepare the donor DNA, which consists of the Dammarenediol-II synthase (DS) expression cassette (promoter-gene-terminator) flanked by homology arms of at least 60 bp that are homologous to the sequences surrounding the gRNA target site in the delta element.
- 2. Yeast Transformation: a. Prepare competent cells of the Dammarenediol-II producing strain. b. Co-transform the competent cells with the Cas9-gRNA expression plasmid and the linear donor DNA fragment. c. Plate the transformation on selective media and incubate at 30°C.
- 3. Screening and Verification: a. Screen colonies for successful integration. This can be done by colony PCR using primers that anneal outside the integration site and within the integrated cassette. b. To determine the copy number of the integrated gene, perform quantitative PCR (qPCR) on the genomic DNA of the engineered strains, comparing the amplification of the DS gene to a single-copy endogenous gene.
- 4. Fermentation and Analysis: a. Cultivate the high-copy-number strains under fermentation conditions. b. Extract and quantify the Dammarenediol-II production as described in Protocol 1,



step 4.

Conclusion

The CRISPR/Cas9 system provides a versatile and efficient platform for the metabolic engineering of Dammarenediol-II producing yeast strains. By strategically downregulating competing pathways, such as the ergosterol biosynthesis pathway, and amplifying the expression of key enzymes in the Dammarenediol-II pathway, significant improvements in product titers can be achieved. The protocols and data presented here serve as a guide for researchers to apply these powerful genome editing tools to develop commercially viable microbial cell factories for the production of valuable triterpenoids.

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